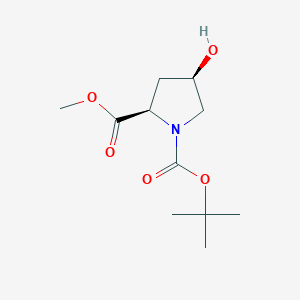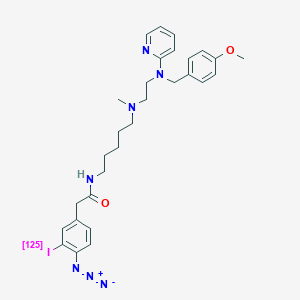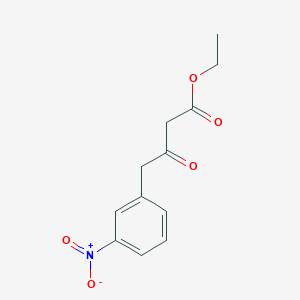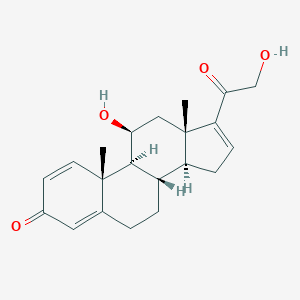
2-Fluoro-4-iodobenzoic acid
Vue d'ensemble
Description
2-Fluoro-4-iodobenzoic acid (FIBA) is a synthetic organic compound classified as a heterocyclic carboxylic acid . It comprises a fluorine atom, an iodine atom, and a benzoic acid group . It has a molecular formula of C7H4FIO2 .
Synthesis Analysis
FIBA plays a vital role in organic synthesis and acts as a reactant in drug delivery systems . It is also employed in the synthesis of pseudocyclic benziodoxole tosylates as a hypervalent iodine oxidant for organic synthesis .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-iodobenzoic acid consists of a benzene ring with a fluorine atom and an iodine atom attached to it, along with a carboxylic acid group . The average mass of the molecule is 266.008 Da .Chemical Reactions Analysis
FIBA serves as a versatile building block in chemical reactions due to its three different functional groups . It is used in the synthesis of bioactive bicyclic heterocycles such as phthalide and isocoumarin .Physical And Chemical Properties Analysis
FIBA is a solid substance . It has a molecular weight of 266.01 . The storage temperature should be at room temperature, and it should be kept in a dark place and sealed in dry conditions .Applications De Recherche Scientifique
Preparation of Quinolonic Acids
2-Fluoro-5-iodobenzoic acid can be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid . These compounds are important intermediates in the synthesis of various bioactive molecules.
Generation of Electron Transfer Dissociation (ETD) Reagents
This compound can also be used as a precursor for the generation of electron transfer dissociation (ETD) reagents . ETD is a method used in mass spectrometry to fragment ions in a controlled way, which is crucial in proteomics research.
Synthesis of Bioactive Bicyclic Heterocycles
With its three different functional groups, 2-Fluoro-4-iodobenzoic acid serves as a versatile building block. As a result, bioactive bicyclic heterocycles such as phthalide and isocoumarin can be synthesized, using a Sonogashira-type reaction .
Synthesis of Amixile-Based Inhibitors
4-Fluoro-2-iodobenzoic Acid is a reagent used in organic synthesis including amixile-based inhibitors of the pyruvate-ferredoxin oxidoreductases of anaerobic bacteria . These inhibitors have potential applications in the treatment of bacterial infections.
Catalyst and Reagent in Various Reactions
2-Iodosobenzoic acid (IBA), a compound related to 2-Fluoro-4-iodobenzoic acid, has been used as a catalyst and reagent in various reactions, i.e., decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .
Preparation of Nonexplosive Cyclic Hypervalent Iodine (III) Oxidants
The 2-iodosobenzoic acids (IBAs) obtained from 2-Fluoro-4-iodobenzoic acid could be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions . These sequential procedures are highly reliable to selectively afford cyclic hypervalent iodine compounds in excellent yields .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQSJAFBRCOGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379067 | |
| Record name | 2-fluoro-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodobenzoic acid | |
CAS RN |
124700-40-9 | |
| Record name | 2-fluoro-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)
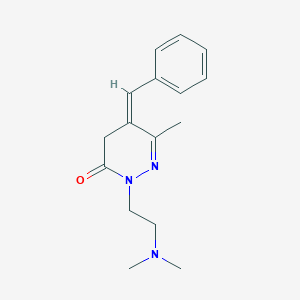
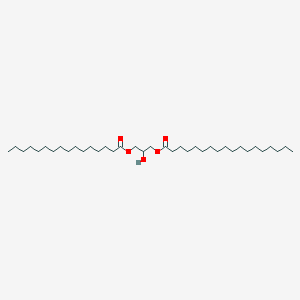
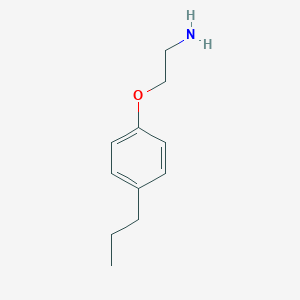


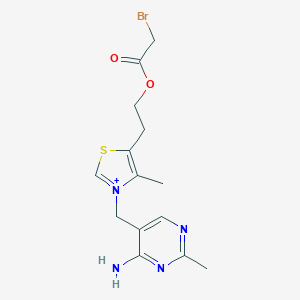
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)

